[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(furan-2-yl)prop-2-enoate
Overview
Description
[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(furan-2-yl)prop-2-enoate: is a complex organic compound that features a benzothiazole moiety linked to a furan ring through a prop-2-enoate bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(furan-2-yl)prop-2-enoate typically involves multi-step organic reactions. One common approach is to start with the benzothiazole and furan derivatives, which are then linked through a series of condensation and esterification reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(furan-2-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its benzothiazole moiety is known to interact with certain biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The furan ring may also play a role in stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(thiophen-2-yl)prop-2-enoate: Similar structure but with a thiophene ring instead of a furan ring.
[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(pyridin-2-yl)prop-2-enoate: Contains a pyridine ring, offering different electronic properties.
Uniqueness
The uniqueness of [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(furan-2-yl)prop-2-enoate lies in its combination of the benzothiazole and furan moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(furan-2-yl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-14(10-22-15(20)8-7-11-4-3-9-21-11)18-16-17-12-5-1-2-6-13(12)23-16/h1-9H,10H2,(H,17,18,19)/b8-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUQKCVXLRRGTM-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)COC(=O)C=CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)COC(=O)/C=C\C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.